molecular formula C18H14F3N3O3S B2443875 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 948541-55-7

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2443875
CAS No.: 948541-55-7
M. Wt: 409.38
InChI Key: VOYJCQLIVZQIPI-UHFFFAOYSA-N
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Description

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives.

Mechanism of Action

Target of Action

The primary target of this compound is the human alkaline phosphatase (ALP) enzyme . ALP is a hydrolase enzyme responsible for removing phosphate groups from many types of molecules, including nucleotides, proteins, and alkaloids. The enzyme plays a significant role in various biological functions, including bone mineralization and the dephosphorylation of proteins, nucleotides, and alkaloids .

Mode of Action

The compound interacts with the ALP enzyme in a non-competitive mode of binding As a result, the compound changes the enzyme’s conformation, reducing its activity .

Biochemical Pathways

The compound’s interaction with the ALP enzyme affects the phosphorylation state of various molecules within the cell. By inhibiting the activity of ALP, the compound can potentially influence numerous biochemical pathways, particularly those involving the regulation of phosphate groups .

Result of Action

The compound exhibits good to excellent inhibitory activity against the ALP enzyme . In particular, one derivative of the compound displayed potent activity with an IC50 value of 0.420 ± 0.012 µM, which is significantly lower than the IC50 value of the standard (KH2PO4), which was 2.80 µM . This indicates that the compound is effective in inhibiting the activity of the ALP enzyme.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. It’s worth noting that the compound was found to bind with the grooves of DNA, revealing significant strength of the compound-DNA complex . This suggests that the compound may interact with the cellular environment and potentially influence gene expression.

Preparation Methods

The synthesis of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps. One common method starts with the reaction of phenyl acetic acid with thiosemicarbazide in the presence of phosphorus oxychloride to form the intermediate 5-benzyl-1,3,4-oxadiazole-2-thione . This intermediate is then reacted with chloroacetyl derivatives of phenols and anilines to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Chemical Reactions Analysis

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include phosphorus oxychloride, chloroacetyl chloride, and various bases and acids to control the reaction environment . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Properties

IUPAC Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O3S/c19-18(20,21)27-14-8-6-13(7-9-14)22-15(25)11-28-17-24-23-16(26-17)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYJCQLIVZQIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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